molecular formula C14H20N2O2 B7510677 N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide

N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide

Cat. No. B7510677
M. Wt: 248.32 g/mol
InChI Key: PESBQVJBKCYWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide, also known as CX-5461, is a small molecule inhibitor that specifically targets RNA polymerase I (Pol I) transcription. CX-5461 has attracted a lot of attention in the scientific community due to its potential as a cancer therapeutic agent.

Mechanism of Action

N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide specifically targets Pol I transcription by binding to the DNA template strand of the Pol I transcription complex. This results in the inhibition of Pol I transcription and the downregulation of ribosomal RNA (rRNA) synthesis, which is necessary for cancer cell growth and proliferation. N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to induce DNA damage and activate the p53 pathway, which leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to induce DNA damage and activate the p53 pathway, which leads to the induction of apoptosis in cancer cells. N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide has also been shown to downregulate rRNA synthesis, which is necessary for cancer cell growth and proliferation. In addition, N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide is its specificity for Pol I transcription, which allows for the selective targeting of cancer cells. N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide has also been shown to have minimal toxicity in normal cells, which is important for the development of cancer therapeutic agents. One limitation of N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide is its low solubility, which can make it difficult to administer in vivo.

Future Directions

For N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide research include the development of more efficient synthesis methods, optimization of dosing and administration, combination with other cancer therapeutic agents, and identification of biomarkers for personalized cancer therapies.

Synthesis Methods

N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide is synthesized by reacting cyclohexylamine with 2-bromo-N,N-dimethylacetamide, followed by a reaction with 4-cyano-2-pyridone. The resulting product is then purified by column chromatography. The yield of the synthesis method is approximately 40%.

Scientific Research Applications

N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively target cancer cells that have an upregulated Pol I transcription, which is commonly found in many types of cancer. N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide has been tested in preclinical models and has shown promising results in inhibiting cancer growth and inducing cancer cell death.

properties

IUPAC Name

N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-9-8-11(10-13(15)17)14(18)16(2)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESBQVJBKCYWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N,1-dimethyl-2-oxopyridine-4-carboxamide

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